molecular formula C16H11ClFN3S B10828155 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Cat. No.: B10828155
M. Wt: 331.8 g/mol
InChI Key: DCLFFJASADCESO-UHFFFAOYSA-N
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Description

“3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” is a synthetic organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 2-chloro-6-fluorobenzylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Core: Starting from hydrazine derivatives and appropriate diketones or diesters.

    Substitution Reactions: Introducing the pyridin-2-yl group and the 2-chloro-6-fluorobenzylthio group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to improve reaction efficiency.

    Solvents: Selection of solvents that maximize solubility and reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur atom in the thio group.

    Reduction: Reduction reactions might target the pyridazine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

“3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Uniqueness

The unique combination of the 2-chloro-6-fluorobenzylthio group and the pyridin-2-yl substitution on the pyridazine ring may confer distinct biological activities or chemical properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and experimental data is recommended.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLFFJASADCESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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